molecular formula C15H24N2O2 B3147397 benzyl N-(7-aminoheptyl)carbamate CAS No. 62146-64-9

benzyl N-(7-aminoheptyl)carbamate

Cat. No. B3147397
CAS RN: 62146-64-9
M. Wt: 264.36 g/mol
InChI Key: ISUIGFYCBBIILY-UHFFFAOYSA-N
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Description

Benzyl N-(7-aminoheptyl)carbamate is a chemical compound with the formula C15H24N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of carbamate protecting groups. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid or heat. The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 43 bonds . The molecular weight of the compound is 264.36 g/mol . The IUPAC name for the compound is this compound .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . The acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents has been examined, revealing new processes occurring during the cascade condensation of glyoxal with ammonia derivatives .

Scientific Research Applications

Qualitative Structure-Metabolism Relationships in Carbamates

Research on carbamates, including structures similar to benzyl N-(7-aminoheptyl)carbamate, highlights the significance of molecular structure in determining metabolic stability. A study by Vacondio et al. (2010) reviewed the metabolic hydrolysis of medicinal carbamates, revealing a trend where the metabolic lability of carbamates decreases with certain structural configurations. This insight is crucial for designing carbamate-based drugs or prodrugs, emphasizing the relevance of this compound's structure to its potential stability and metabolism (Vacondio, Silva, Mor, & Testa, 2010).

Catalytic Reduction of Aromatic Nitro Compounds

Another application area involves the catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using CO, as reviewed by Tafesh and Weiguny (1996). This research underlines the importance of carbamates in synthesizing valuable chemical intermediates, suggesting potential methodologies that could apply to compounds like this compound for synthesizing industrially relevant materials (Tafesh & Weiguny, 1996).

Supramolecular Chemistry Applications

In the field of supramolecular chemistry, compounds like this compound may find applications similar to benzene-1,3,5-tricarboxamide derivatives. These compounds are known for their ability to self-assemble into nanometer-sized structures, offering opportunities in nanotechnology, polymer processing, and biomedical applications. Cantekin, de Greef, and Palmans (2012) discuss the versatility of such compounds, suggesting that carbamate derivatives could also be exploited for their self-assembling properties and applications in advanced materials and biomedicine (Cantekin, de Greef, & Palmans, 2012).

Non-Phosgene Synthesis of Carbamates

Finally, the non-phosgene synthesis of N-substituted carbamates, including those similar to this compound, represents an important area of green chemistry. Research by Jianpen (2014) summarizes advancements in synthesizing N-substituted carbamates using more environmentally friendly carbonyl reagents. This approach not only offers a safer alternative to traditional phosgene-based methods but also highlights the ongoing search for sustainable and less toxic synthetic routes in chemical manufacturing (Shang Jianpen, 2014).

Mechanism of Action

Target of Action

Benzyl N-(7-aminoheptyl)carbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines in organic synthesis . The primary targets of this compound are therefore the amine groups present in the molecule that is being synthesized .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection can be removed under relatively mild conditions, such as exposure to strong acid or heat .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the molecule that it is being used to synthesize. In general, the use of a protecting group like this compound allows for more complex molecules to be synthesized, as it prevents unwanted side reactions from occurring .

Pharmacokinetics

Like other carbamates, it is likely to have good solubility in organic solvents .

Result of Action

The primary result of the action of this compound is the protection of amine groups during organic synthesis . This allows for the successful synthesis of complex molecules without unwanted side reactions .

Action Environment

The efficacy and stability of this compound, like other carbamates, can be influenced by various environmental factors. These include the pH of the reaction environment, the temperature, and the presence of other reactive species . Careful control of these factors is necessary to ensure the successful use of this compound in organic synthesis .

Safety and Hazards

The safety data sheet for benzyl carbamate, a related compound, indicates that it is harmful if inhaled and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for research on benzyl N-(7-aminoheptyl)carbamate could potentially involve further exploration of its synthesis and reactivity. For instance, the acid-catalyzed condensation between benzyl carbamate and glyoxal could be further investigated to discover new processes occurring during the cascade condensation . Additionally, the use of carbamate protecting groups in the synthesis of peptides is an active area of research .

properties

IUPAC Name

benzyl N-(7-aminoheptyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIGFYCBBIILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

On an ice-water bath, to the solution of 1,7-diaminoheptane (1.433 g, 11 mmol) in CH2Cl2/MeOH (125 mL/125 mL) was added the solution of CbzCl (1.71 g, 10 mmol) in CH2Cl2 (250 mL) dropwise within 12 h while keeping the temperature below 5° C. The mixture was allowed to stir at the same temperature for another half of an hour before concentrated under reduced pressure to remove most of the MeOH. Water (150 mL) was then added, and the aqueous layer was adjusted to pH=2 using 6 N HCl. The layers were separated. The aqueous layer was washed with DCM (50 mL×3), then adjusted to pH=12 with 10 N NaOH and extracted with DCM (50 mL×3). The combined organic layers were dried over Na2SO4, concentrated and purified by flash column using DCM/MeOH (9/1) to give 856 mg white solid in 32% yield. 1H NMR (400 MHz, CDCl3): δ7.35-7.29 (m, 5H), 5.09 (s, 2H), 4.73 (brs, 1H), 3.18 (q, J=6.64 Hz, 2H), 2.67 (t, J=6.94 Hz, 2H), 1.55-1.44 (m, 2H), 1.44-1.40 (m, 2H), 1.32 (m, 6H). 13C NMR (100 MHz, CDCl3): δ 156.40, 136.70, 128.50, 128.09, 128.06, 66.55, 42.18, 41.06, 33.71, 29.91, 29.09, 26.76, 26.68. mp 78-80° C. IR v (Diamond, cm−1): 3327, 1686, 1532, 1263, 1144. MS (ESI) m/z found 264.8 (M+H)+.
Quantity
1.433 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
32%

Synthesis routes and methods II

Procedure details

In 80 ml of the tetrahydrofuran were dissolved 1.00 g of DL-trans-benzylhydrogenepoxysuccinate, 1.70 g of N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane, 0.73 g of 1-hydroxybenzotriazole and 0.55 g of N-methylmorpholine. To the solution was slowly added 0.95 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride under ice-cooling with stirring. The mixture was stirred for 2 hours under ice-cooling and then for 2 hours at room temperature. The solution was concentrated under reduced pressure and admixed with 100 ml of ethyl acetate and 100 ml of water and the mixture was shaken vigorously. The ethyl acetate layer was separated and washed successively with a 10% aqueous hydrochloric acid solution, an aqueous saturated bicarbonate solution and an aqueous saturated sodium chloride solution and concentrated to dryness. The resulting residue was purified by column chromatography on silica gel (chloroform:acetone=10:1) and recrystallized from ethyl acetate-n-hexane to give 1.50 g of N-[N-DL-3-trans-benzyloxycarboxyloxirane-2-carbonyl)-L-leucyl]-N'-benzyloxycarbonyl-1,7-diaminoheptane m.p. 134° C. Yield: 67%.
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
trans-benzylhydrogenepoxysuccinate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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